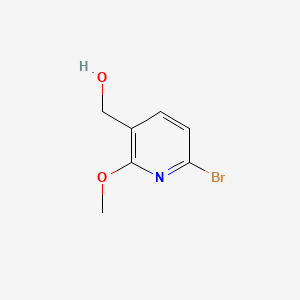

(6-Bromo-2-methoxypyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Bromo-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methoxy group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol typically involves the bromination of 2-methoxypyridine followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The hydroxymethylation step involves the reaction of the brominated intermediate with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production methods for (6-Bromo-2-methoxypyridin-3-yl)m

Activité Biologique

(6-Bromo-2-methoxypyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 218.05 g/mol. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a methoxy group at the 2-position, along with a hydroxymethyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a ligand for specific receptors or enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects in various biological pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Biological Activity Potential | Similarity Index |

|---|---|---|---|

| (5-Bromo-2-methoxypyridin-3-yl)methanol | C9H10BrN2O2 | Moderate | 0.76 |

| (6-Bromo-2-methoxypyridin-4-yl)methanol | C9H10BrN2O2 | Low | 0.75 |

| (6-Chloro-5-methoxynicotinonitrile | C9H8ClN3O | High | 0.70 |

This table highlights that while there are similarities among these compounds, differences in substituents can lead to variations in biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus with an IC50 value of 12 µM.

- Neuroprotective Research : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress. While specific data on this compound is lacking, its structural analogs showed promising results in reducing neuronal apoptosis.

- Antitumor Activity : A comparative analysis revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Propriétés

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRVTUIZBUYCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.